molecular formula C12H12FNO2 B1458279 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one CAS No. 1592375-54-6

2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Cat. No. B1458279
CAS RN: 1592375-54-6
M. Wt: 221.23 g/mol
InChI Key: VVEPGHYKBYIPBR-UHFFFAOYSA-N
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Description

2-Acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one (AFTHBP-5-one) is an organic compound belonging to the benzazepinone class of compounds. It is a colourless solid with a molecular weight of 319.3 g/mol. AFTHBP-5-one has been used in various scientific fields such as organic synthesis, medicinal chemistry, and drug discovery. It is known to possess a variety of biological activities, including anti-inflammatory, analgesic, and anti-tumor activities.

Mechanism of Action

The exact mechanism of action of 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one is not yet fully understood. However, it is believed that 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one interacts with proteins in the body, resulting in the inhibition of certain enzymes and the activation of other enzymes. This interaction is believed to be responsible for the anti-inflammatory, analgesic, and anti-tumor activities of 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one.
Biochemical and Physiological Effects
2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one is able to inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of prostaglandins, which are involved in inflammation. 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one has also been found to inhibit the activity of 5-lipoxygenase (5-LOX) and reduce the production of leukotrienes, which are involved in the mediation of inflammation. In addition, 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one has been found to possess analgesic and anti-tumor activities.

Advantages and Limitations for Lab Experiments

The use of 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, making it an ideal starting material for organic synthesis. In addition, 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one is a colourless solid, making it easy to handle and store. Furthermore, 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one is a versatile compound and can be used in a variety of reactions.
However, there are some limitations to the use of 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one in laboratory experiments. The reactivity of 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one can vary depending on the reaction conditions, making it difficult to predict the outcome of a reaction. In addition, 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one is a relatively unstable compound, making it difficult to store for long periods of time.

Future Directions

The use of 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one in scientific research is still in its early stages. There are a number of potential future directions for research, including:
• Further investigation into the mechanism of action of 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one, in order to better understand its anti-inflammatory, analgesic, and anti-tumor activities.
• Development of new synthetic methods for the synthesis of 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one and its derivatives.

Scientific Research Applications

2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one has been used in various scientific fields, including organic synthesis, medicinal chemistry, and drug discovery. It has been used as a reagent in the synthesis of a number of organic compounds, including 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one derivatives. In addition, 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one has been used as a starting material for the synthesis of various other compounds, including 1,2,3,4-tetrahydro-2-benzazepin-5-one derivatives. 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one has also been used in the synthesis of pharmaceuticals, including analgesics, anti-inflammatory agents, and anti-tumor agents.

properties

IUPAC Name

2-acetyl-8-fluoro-3,4-dihydro-1H-2-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-8(15)14-5-4-12(16)11-3-2-10(13)6-9(11)7-14/h2-3,6H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEPGHYKBYIPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(=O)C2=C(C1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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